Ginsenoside Rf

概要

説明

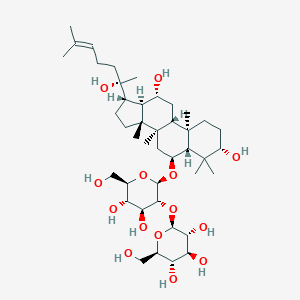

パナクソイド Rf は、 ginsenoside Rf とも呼ばれ、 Panax ginseng の根に微量に含まれるサポニン化合物です。この化合物は、さまざまな糖部分が付加されたステロイド様分子である ginsenoside ファミリーに属しています。 パナクソイド Rf は、特に N 型カルシウムチャネルのカルシウムチャネルを阻害する能力で知られており、鎮痛作用や抗炎症作用など、潜在的な治療効果について研究されています .

科学的研究の応用

Chemistry

In chemistry, Panaxoside Rf is used as a model compound to study glycosylation reactions and the behavior of saponins under various chemical conditions. Its unique structure makes it a valuable subject for synthetic and analytical studies .

Biology

Biologically, Panaxoside Rf has been studied for its effects on calcium channels in neurons. It has shown potential in modulating neuronal activity and has been investigated for its neuroprotective properties .

Medicine

In medicine, Panaxoside Rf is explored for its analgesic and anti-inflammatory effects. It has been tested in various pain models and has shown dose-dependent antinociceptive effects, making it a candidate for pain management therapies .

Industry

Industrially, Panaxoside Rf is used in the formulation of health supplements and functional foods due to its potential health benefits. It is also being researched for its role in enhancing the efficacy of other therapeutic agents .

作用機序

パナクソイド Rf は、主に感覚ニューロンの N 型カルシウムチャネルの阻害によってその効果を発揮します。この阻害は、オピオイドの効果と同様に、用量依存的で可逆的です。この化合物は、カルシウムチャネルの調節に関与する、特に G(o) および Gi タンパク質を含む GTP 結合タンパク質と相互作用します。 この相互作用は、カルシウム流入の減少につながり、それによってニューロンの興奮性と痛みの知覚が低下します .

生化学分析

Biochemical Properties

Each ginsenoside, including Ginsenoside Rf, shows different medical activity and metabolic pathway . Ginsenosides are triterpene saponins, composed of a dammarane skeleton with various sugar moieties attached to the C-3 and C-20 positions . The biochemical properties of this compound allow it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with steroidal receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

準備方法

合成経路と反応条件

パナクソイド Rf の合成は、その複雑な構造のために、複雑な有機反応を伴います。通常、合成は Panax ginseng 根からの ginsenoside の抽出から始まり、クロマトグラフィーなどの精製プロセスが続きます。 合成経路には、特定の条件下で糖部分が分子のアグリコン部分に付加されるグリコシル化反応が含まれる場合があり、多くの場合、選択性と収率を確保するために触媒や保護基が使用されます .

工業生産方法

パナクソイド Rf の工業生産は、複雑さとコスト効率の観点から、全合成よりも天然資源からの抽出に主に依存しています。このプロセスには、 Panax ginseng 根の収穫、続いてエタノールやメタノールなどの溶媒を使用した抽出が含まれます。 次に、抽出物は、カラムクロマトグラフィーや結晶化などのさまざまな精製工程にかけられ、パナクソイド Rf を純粋な形で単離します .

化学反応の分析

反応の種類

パナクソイド Rf は、次のようないくつかの種類の化学反応を受けます。

酸化: この反応は、分子に存在するヒドロキシル基を変換することができます。

還元: 還元反応は、構造内の二重結合またはカルボニル基を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、さまざまな酸または塩基が置換反応に使用されます。 条件は、多くの場合、必要な反応経路を確保するために、制御された温度と pH を伴います .

生成される主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は化合物のより飽和した形態をもたらす可能性があります。 置換反応は、導入された置換基に応じて、さまざまなグリコシド誘導体をもたらす可能性があります .

科学研究の応用

化学

化学において、パナクソイド Rf は、グリコシル化反応とさまざまな化学条件下でのサポニンの挙動を研究するためのモデル化合物として使用されます。 そのユニークな構造は、合成および分析研究に貴重な対象となります .

生物学

生物学的に、パナクソイド Rf は、ニューロンのカルシウムチャネルに対する効果について研究されています。 それはニューロン活動を調節する可能性を示しており、神経保護特性について調査されています .

医学

医学では、パナクソイド Rf は、鎮痛作用と抗炎症作用について研究されています。 さまざまな疼痛モデルで試験されており、用量依存性の鎮痛効果を示しており、疼痛管理療法の候補となっています .

産業

産業的には、パナクソイド Rf は、その潜在的な健康上の利点のために、健康補助食品や機能性食品の製剤に使用されています。 また、他の治療薬の有効性を高める役割についても研究されています .

類似化合物との比較

類似化合物

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

比較

Ginsenoside Rb1 や Ginsenoside Rg1 などの他の ginsenoside と比較して、パナクソイド Rf は、N 型カルシウムチャネルの特異的な阻害が特徴です。他の ginsenoside もさまざまな生物学的活性を示しますが、パナクソイド Rf は、高い特異性でカルシウムチャネルを調節する能力がそれを際立たせています。 さらに、その鎮痛特性は、他のいくつかの ginsenoside に比べてより顕著です .

生物活性

Ginsenoside Rf (G-Rf) is one of the key bioactive compounds derived from Panax ginseng, a plant renowned for its medicinal properties. This article delves into the biological activities of G-Rf, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of this compound

Ginsenosides are a class of steroid-like compounds that exhibit diverse biological activities. G-Rf is characterized by its unique structure, which includes multiple sugar moieties that enhance its solubility and bioavailability. Research has highlighted G-Rf's potential in areas such as anti-inflammatory effects, neuroprotection, metabolic regulation, and exercise endurance enhancement.

1. Antidepressant Activity

Recent studies have indicated that G-Rf may exert antidepressant effects by modulating astrocytic function in the prefrontal cortex (PFC). In a study involving L-alpha-aminoadipic acid (L-AAA) induced astrocyte ablation in mice, G-Rf treatment significantly reduced depression-like behaviors and restored astrocyte density. The findings suggest that G-Rf could serve as a therapeutic agent for major depressive disorders (MDD) by protecting against astrocyte impairment .

2. Anti-Inflammatory Properties

G-Rf has been shown to possess anti-inflammatory effects, particularly through bioconversion processes. For example, a study demonstrated that G-Rf could be transformed into a more potent derivative with enhanced anti-inflammatory activity using a specific biocatalytic system from Cordyceps sinensis. This transformation resulted in an 88.03% conversion rate to 25-OH-(20S)-Rf, which exhibited elevated anti-inflammatory effects compared to the parent compound .

3. Metabolic Regulation

G-Rf interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of lipid metabolism. Molecular docking studies revealed that G-Rf binds effectively to PPARγ, leading to downregulation of lipid accumulation in adipocytes. This suggests potential applications in anti-obesity treatments .

4. Exercise Endurance Enhancement

A recent study explored the effect of G-Rf on exercise endurance in mice. The results indicated that G-Rf administration improved forced exercise endurance and stimulated ATP production in muscle cells (C2C12 myotubes). The underlying mechanisms were linked to the activation of AMP-activated protein kinase (AMPK) and p38 MAPK signaling pathways, promoting mitochondrial biogenesis and myogenic differentiation .

Research Findings and Case Studies

The biological activities of G-Rf can be attributed to several mechanisms:

- Astrocytic Protection : By preserving astrocyte function in the brain, G-Rf mitigates neuroinflammation associated with depressive disorders.

- Lipid Metabolism Regulation : The modulation of PPARγ activity by G-Rf influences lipid homeostasis, potentially offering therapeutic benefits for metabolic disorders.

- Mitochondrial Biogenesis : Activation of signaling pathways related to energy metabolism enhances muscle performance and endurance.

特性

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIOUZHBUYLDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-58-5 | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Ginsenoside Rf | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular formula and weight of ginsenoside Rf?

A1: this compound has a molecular formula of C42H72O14 and a molecular weight of 777.00 g/mol.

Q2: What are the structural characteristics of this compound that contribute to its biological activity?

A2: this compound belongs to the protopanaxatriol family of ginsenosides, characterized by a specific sugar moiety attached to the dammarane skeleton. While the exact structure-activity relationship needs further investigation, this specific sugar moiety is likely responsible for its interaction with various molecular targets.

Q3: Does this compound interact with specific receptors or enzymes?

A3: Research suggests that this compound might interact with an unidentified G protein-coupled receptor linked to pertussis toxin-sensitive G proteins []. This interaction has been shown to inhibit high-threshold, voltage-dependent Ca2+ channels in rat sensory neurons []. Furthermore, this compound has been shown to activate GIRK channels through an unidentified G protein-coupled receptor in rat brain [].

Q4: What are the downstream effects of this compound binding to its molecular targets?

A4: this compound exhibits a diverse range of downstream effects depending on the cell type and specific molecular targets involved. Some notable downstream effects include:

- Inhibition of Ca2+ channels: This effect was observed in rat sensory neurons, where this compound inhibited N-type and other high-threshold Ca2+ channels [].

- Activation of GIRK channels: this compound activated GIRK channels in Xenopus laevis oocytes co-expressing size-fractionated rat brain mRNA and GIRK1/4 channel cRNAs [].

- Modulation of signaling pathways: Studies suggest this compound may influence AMPK and p38 MAPK signaling pathways, leading to enhanced mitochondrial biogenesis and myoblast differentiation in C2C12 myotubes and ICR mice []. It has also been implicated in modulating the AC/cAMP/PKA and NO/GC/cGMP/PKG signaling pathways, potentially contributing to its anti-melanogenic effects in B16F10 cells and zebrafish [].

Q5: What are the reported biological effects of this compound?

A5: this compound exhibits a variety of biological activities in vitro and in vivo, including:

- Anti-inflammatory effects: Studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and nitric oxide, and suppress NF-κB activation in inflammatory bowel disease models [, ].

- Neuroprotective effects: this compound has been shown to protect neurons from amyloid-β-induced toxicity, reducing apoptosis, inflammation, and improving spatial learning and memory in an Alzheimer's disease mouse model [].

- Anti-cancer effects: Research indicates that this compound may inhibit the growth of various cancer cell lines, including human osteosarcoma cells and lung cancer cells, by inducing cell cycle arrest and apoptosis [, ].

- Pain relief: this compound has shown potential in alleviating neuropathic pain by reducing mechanical hypersensitivity, depression-like behavior, and inflammatory reactions in a rat model of chronic constriction injury [].

Q6: What are the potential therapeutic applications of this compound?

A6: Based on its diverse biological activities, this compound holds potential for therapeutic applications in:

- Inflammatory diseases: Such as inflammatory bowel disease, due to its ability to suppress inflammatory mediators and signaling pathways [, ].

- Neurodegenerative diseases: Like Alzheimer's disease, based on its neuroprotective properties and ability to reduce amyloid-β-induced neurotoxicity [].

- Cancer: As a potential anti-cancer agent due to its ability to inhibit cancer cell growth and induce apoptosis [, ].

- Pain management: Particularly for neuropathic pain, given its ability to alleviate mechanical hypersensitivity and reduce inflammation [].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for the identification and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with various detectors like Evaporative Light Scattering Detection (ELSD) [, , ] or Mass Spectrometry (MS) [, , ]. These methods provide high resolution and sensitivity for separating and quantifying this compound in complex mixtures.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the detection specificity of MS, allowing for the unambiguous identification and quantification of this compound even in trace amounts [, ].

- Enzyme Immunoassay (EIA): This method utilizes specific antibodies to detect and quantify this compound, offering high sensitivity and specificity [, ].

Q8: How is the quality of this compound controlled and assured?

A8: Quality control and assurance of this compound involve meticulous monitoring throughout its production and application. Key aspects include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。